molecular formula C5H7NO B3033054 4-Ethenylazetidin-2-one CAS No. 7486-94-4

4-Ethenylazetidin-2-one

Cat. No.: B3033054
CAS No.: 7486-94-4
M. Wt: 97.12 g/mol
InChI Key: ZEWHMWFASYXCAO-UHFFFAOYSA-N
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Description

Overview of Beta-Lactam Ring Systems in Organic Synthesis

The azetidin-2-one (B1220530) ring, commonly known as the β-lactam ring, is a four-membered cyclic amide. wikipedia.org This structural motif is most famously a key component of β-lactam antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall biosynthesis. wikipedia.org Beyond their well-established antibiotic activity, azetidin-2-ones are recognized as valuable intermediates in organic synthesis. nih.govresearchgate.net The inherent ring strain of the four-membered ring makes them susceptible to selective bond cleavage, providing access to a diverse array of acyclic and heterocyclic compounds. benthamdirect.comingentaconnect.com This "β-lactam synthon method" has been instrumental in the stereoselective synthesis of amino acids, peptides, and other biologically significant molecules. benthamdirect.comingentaconnect.com

The synthesis of the β-lactam ring itself has been a subject of extensive research. researchgate.net The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, first reported in 1907, remains a fundamental and widely used method for constructing this heterocyclic system. wikipedia.orgrsc.org Over the years, numerous other synthetic strategies have been developed, including methods based on metallo ester enolate-imine cyclocondensation and isocyanate-olefin cycloaddition, often with a high degree of stereocontrol. ingentaconnect.comrsc.org

Unique Structural Features and Reactivity Profile of 4-Ethenylazetidin-2-one

This compound, also known as 4-vinylazetidin-2-one, possesses a unique combination of a strained β-lactam ring and a reactive vinyl group. This duality of functionality makes it a highly versatile building block in organic synthesis. The vinyl group can participate in a wide range of chemical transformations, including various addition and cycloaddition reactions, while the β-lactam ring can be selectively opened to generate highly functionalized linear structures. rsc.orgresearchgate.net

The reactivity of the vinyl group allows for the introduction of diverse substituents and the construction of complex side chains. For instance, the double bond can undergo oxidation, reduction, or participate in palladium-catalyzed cross-coupling reactions. researchgate.net Furthermore, the presence of the vinyl group influences the reactivity of the β-lactam ring, and vice versa, leading to unique and often highly stereoselective transformations.

Historical Context and Evolution of Research on Ethenylazetidinones

Research into β-lactam chemistry was initially dominated by the study of penicillin and cephalosporin (B10832234) antibiotics. wikipedia.org However, the discovery of other biologically active β-lactams and the recognition of the synthetic utility of the azetidin-2-one ring broadened the scope of research. nih.govmanchester.ac.uk The development of methods for the synthesis of functionalized β-lactams, such as this compound, was a significant advancement.

Early work focused on the synthesis and basic reactivity of these compounds. Over time, the focus has shifted towards harnessing their unique reactivity for the stereoselective synthesis of complex target molecules. rsc.org The ability to control the stereochemistry at multiple centers during reactions involving this compound has made it an invaluable tool for asymmetric synthesis. rsc.org This has led to its application in the synthesis of a variety of natural products and pharmaceutically relevant compounds.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C5H7NO
Molar Mass 97.11 g/mol
Appearance Clear oil
Boiling Point 109-112 °C at 0.3 Torr cdnsciencepub.com
Key Structural Features Four-membered β-lactam ring, C4-vinyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-4-3-5(7)6-4/h2,4H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWHMWFASYXCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300798
Record name 4-ethenylazetidin-2-one
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Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7486-94-4
Record name 4-Vinyl-2-azetidinone
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Record name NSC 139020
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Record name 7486-94-4
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Record name 4-ethenylazetidin-2-one
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Synthetic Methodologies for 4 Ethenylazetidin 2 One and Its Analogues

Classical and Established Synthetic Routes

[2+2]-Cycloaddition Reactions (e.g., between dienes and chlorosulfonyl isocyanate)

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of β-lactams. numberanalytics.comresearchgate.net A prominent and effective method for synthesizing 4-ethenylazetidin-2-one involves the reaction of a 1,3-diene, such as 1,3-butadiene (B125203), with chlorosulfonyl isocyanate (CSI). mdpi.comresearchgate.netkoreascience.krbhu.ac.in This reaction proceeds through a formal [2+2] cycloaddition, where the alkene component of the diene reacts with the isocyanate. mdpi.com The initial cycloadduct contains a chlorosulfonyl group on the nitrogen atom, which can be readily removed by hydrolysis to yield the N-unsubstituted β-lactam. bhu.ac.in

This approach is valued for its efficiency and the direct installation of the vinyl group at the C-4 position of the azetidinone ring. clockss.org The reaction of 1,3-butadiene with chlorosulfonyl isocyanate provides 4-vinyl-2-azetidinone, a key precursor for more complex carbapenem (B1253116) structures. koreascience.kr

Table 1: Examples of [2+2]-Cycloaddition for this compound Synthesis

DieneReagentProductReference
1,3-ButadieneChlorosulfonyl IsocyanateThis compound koreascience.kr

Other Cycloaddition Approaches (e.g., from aldehyde and aniline (B41778) derivatives with acid chlorides)

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, represents one of the most versatile and widely used methods for constructing the β-lactam ring. mdpi.comresearchgate.netorganicreactions.orgillinois.edu Ketenes are typically generated in situ from acid chlorides by dehydrohalogenation with a tertiary amine base. organicreactions.org For the synthesis of this compound analogues, an imine derived from an α,β-unsaturated aldehyde and an aniline can be reacted with a suitable ketene.

For instance, imines formed from cinnamaldehyde (B126680) derivatives and substituted anilines can react with ketenes generated from acid chlorides to yield 4-substituted-azetidin-2-ones. mdpi.com While direct synthesis of this compound via this route is less common in the provided literature, the principle allows for the construction of analogues with various substituents at the C-4 position. The stereochemical outcome of the Staudinger reaction, whether cis or trans, is influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. researchgate.netorganicreactions.org

Another approach involves the Kinugasa reaction, which is a copper-catalyzed intermolecular coupling of a nitrone and a terminal alkyne to produce β-lactams. nih.govnih.gov This method allows for the synthesis of 1,3,4-trisubstituted chiral β-lactams. nih.gov

Multicomponent Reactions in Azetidinone Synthesis

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer an efficient pathway to highly functionalized β-lactam structures. acs.orgnih.govcsic.esresearchgate.netresearchgate.net These reactions combine three or more starting materials in a single step to form a complex product, thereby increasing synthetic efficiency.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.govresearchgate.net When a β-amino acid is used as one of the components, the reaction can lead to the formation of a β-lactam ring. researchgate.net Similarly, the Passerini three-component reaction (P-3CR) of an aldehyde, an isocyanide, and a carboxylic acid can be adapted for β-lactam synthesis. nih.govresearchgate.net

While direct synthesis of this compound using these MCRs is not explicitly detailed, these methods have been successfully applied to 4-oxoazetidine-2-carbaldehydes to generate a variety of functionalized β-lactam adducts. acs.orgnih.govresearchgate.net The resulting products can serve as versatile scaffolds for further chemical transformations. nih.gov Phenyl phosphinic acid has been identified as an effective catalyst for these organocatalyzed multicomponent reactions. acs.orgcsic.es

Enantioselective and Asymmetric Synthesis

The biological activity of many β-lactam-containing compounds is highly dependent on their stereochemistry. Consequently, the development of enantioselective and asymmetric synthetic methods for this compound and its analogues is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uknih.govnumberanalytics.com This strategy has been extensively and successfully applied to the asymmetric synthesis of β-lactams. researchgate.netorganicreactions.org The auxiliary, once it has served its purpose, can be removed and often recovered for reuse. york.ac.uk

Popular and effective chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and derivatives of amino acids and terpenes. wikipedia.orgnih.govresearchgate.net In the context of the Staudinger reaction, a chiral auxiliary can be attached to either the ketene or the imine component to induce facial selectivity during the [2+2] cycloaddition. researchgate.netorganicreactions.org This approach often leads to high diastereomeric ratios, frequently exceeding 95:5. researchgate.netorganicreactions.org

For example, the use of chiral auxiliaries derived from (S)-glutamic acid or (S)-serine on the ketene component has been shown to produce cis-β-lactams with high diastereomeric purity (up to 96%). researchgate.net Evans' oxazolidinones are particularly well-known for their ability to direct the stereochemistry of aldol (B89426) and alkylation reactions, which can be key steps in the synthesis of precursors for β-lactams. nih.govharvard.edu Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in stereoselective aldol-type reactions leading to β-lactam precursors. scielo.org.mxscielo.org.mx

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
Evans' OxazolidinonesAsymmetric Aldol Reactions, Alkylations wikipedia.orgnih.gov
Oppolzer's CamphorsultamAsymmetric Diels-Alder, Michael Additions wikipedia.org
PseudoephedrineAsymmetric Alkylations wikipedia.org
ThiazolidinethionesAsymmetric Aldol Reactions scielo.org.mxscielo.org.mx

Chiral Catalyst-Regulated Asymmetric Synthesis

In the realm of β-lactam synthesis, chiral catalysts have been successfully employed in the Staudinger reaction. illinois.eduorganic-chemistry.org Lectka and coworkers developed a catalytic, asymmetric version of the Staudinger reaction using a chiral nucleophilic catalyst, such as a derivative of the cinchona alkaloid benzoylquinine, in the presence of a stoichiometric base like a proton sponge. organic-chemistry.org This methodology facilitates the reaction between ketenes and imines to produce β-lactams with high enantioselectivity. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool for the asymmetric synthesis of β-lactams. For instance, the copper-catalyzed Kinugasa reaction, employing a prolinol-phosphine chiral ligand, enables the highly enantioselective intermolecular coupling of alkynes and nitrones to afford chiral β-lactams. nih.gov This method has proven effective for a range of substrates, including those with alkenyl substituents. nih.gov

Table 3: Examples of Chiral Catalysts in Asymmetric β-Lactam Synthesis

ReactionChiral Catalyst/LigandKey FeaturesReference
Staudinger ReactionBenzoylquinine (Cinchona Alkaloid Derivative)Catalytic, asymmetric synthesis of β-lactams from ketenes and imines. organic-chemistry.org
Kinugasa ReactionProlinol-Phosphine Ligand with CopperHighly enantioselective synthesis of 1,3,4-trisubstituted chiral β-lactams. nih.gov

Substrate-Controlled Asymmetric Induction

Substrate-controlled asymmetric induction is a foundational strategy in stereoselective synthesis where the chirality of the final product is dictated by a pre-existing stereocenter within the starting material. researchgate.netiipseries.org This "first-generation" method leverages the inherent chirality of a substrate, often sourced from the natural chiral pool (e.g., amino acids, carbohydrates, terpenes), to influence the formation of new stereocenters. iipseries.org The substrate's existing chiral feature creates a diastereomeric transition state, directing incoming reagents to attack from a specific face, thus leading to the preferential formation of one diastereomer over another. du.ac.in

In the context of β-lactam synthesis, this principle is elegantly applied. The Staudinger [2+2] cycloaddition between a ketene and an imine is a cornerstone reaction for creating the azetidin-2-one (B1220530) ring. tandfonline.com By using an imine or a ketene precursor derived from a chiral starting material, the stereochemical outcome of the cyclization can be effectively controlled. For instance, the annelation of Schiff bases derived from the chiral starting material D-glyceraldehyde acetonide with acid chlorides produces optically active 3,4-disubstituted 2-azetidinones. researchgate.net

Similarly, highly diastereoselective outcomes have been achieved in the synthesis of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones through the cyclocondensation of acetoxyketene with chiral epoxyimines. researchgate.net The chiral backbone of the substrate guides the cycloaddition, resulting in a specific, predictable stereochemistry in the β-lactam product. The effectiveness of this control allows for the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications. du.ac.in The diastereomers formed can often be separated by standard techniques like chromatography or crystallization. york.ac.uk

For the specific synthesis of this compound analogues, employing a chiral imine would control the stereochemistry at the C4 position, while a chiral ketene precursor would control the C3 position. The interaction between the substituents on the chiral substrate and the incoming reactants dictates the facial selectivity of the [2+2] cycloaddition.

Table 1: Examples of Substrate-Controlled Diastereoselective β-Lactam Synthesis

Chiral Substrate/AuxiliaryReaction TypeKey FeatureStereochemical OutcomeReference
Schiff Base from D-glyceraldehyde acetonideStaudinger CycloadditionChiral imine from natural poolOptically active trans β-lactams researchgate.net
Chiral EpoxyiminesStaudinger [2+2] CycloadditionPre-existing stereocenters on imineHighly diastereoselective cis-β-lactams researchgate.net
Valine-derived oxazolidineAldol ReactionChiral auxiliary directs enolate attackHigh diastereoselectivity (98% de) du.ac.insioc-journal.cn
N-(chrysen-6-yl)-2-azetidinonesStaudinger SynthesisChiral auxiliary on imine nitrogenEnantiopure 3-hydroxy-2-azetidinones mdpi.com

Novel and Green Synthetic Approaches

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing β-lactams. These novel approaches aim to reduce waste, minimize the use of hazardous materials, and shorten reaction times, aligning with the principles of green chemistry. tandfonline.comderpharmachemica.com

Catalytic Strategies (e.g., Palladium-catalyzed methods)

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using only a small amount of a substance to drive the reaction. researchgate.net Palladium catalysis, in particular, has emerged as a powerful tool for constructing complex heterocyclic structures. beilstein-journals.orgrsc.org

Palladium-catalyzed intramolecular cyclizations are highly effective for forming the azetidin-2-one ring. A notable example is the synthesis of 4-ethenylazetidin-2-thione, a close analogue of this compound, which was achieved through a palladium-catalyzed intramolecular C-N bond formation. hud.ac.uk This type of reaction typically involves an acyclic precursor containing both the nucleophile (amine) and the electrophile (e.g., an aryl or vinyl halide) which, in the presence of a palladium(0) catalyst, undergoes cyclization. chim.it For instance, the cyclization of γ-amino-substituted allenes with aryl halides, catalyzed by Pd(PPh₃)₄, yields 2-vinyl-substituted pyrrolidines, demonstrating the utility of this approach for installing a vinyl group adjacent to a nitrogen heterocycle. chim.it

Furthermore, cationic palladium(II) catalysts have been successfully used to promote the enantioselective cyclization of allylic bistrichloroacetimidates, yielding highly enantioenriched 2-trichloromethyl-4-vinyloxazoline. scribd.com This highlights the potential for palladium catalysis not only to form the ring but also to establish chirality in a controlled manner. The choice of palladium source (e.g., Pd(dba)₂, Pd(PPh₃)₄) and ligands is critical for achieving high yields and selectivity. chim.itmdpi.com

Table 2: Palladium-Catalyzed Synthesis of Heterocycles Relevant to this compound

Catalyst SystemSubstrate TypeReactionProductReference
Pd(PPh₃)₄ / K₂CO₃Allenamides and Aryl IodidesCarbopalladation/AminationTricyclic systems chim.it
Pd(II) / Chiral Ligand3-Aryl propargyl amideHydroxylative AromatizationAxially chiral 4-aryl-2-quinolone mdpi.com
Cationic Pd(II) / Chiral DiphosphineAllylic bis-trichloroacetimidatesEnantioselective Cyclization4-Vinyloxazoline (up to 94% ee) scribd.com
Pd(dba)₂ / K₂CO₃γ-Allenyl AcetylacetatesIntermolecular Coupling/Intramolecular Alkoxylation4-Pentadienyl-substituted dihydrofurans chim.it

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. derpharmachemica.comencyclopedia.pubcem.com This technology is considered a green chemistry approach due to its remarkable energy efficiency. taylorfrancis.com

The synthesis of β-lactams has greatly benefited from microwave irradiation. The first report of a microwave-induced Staudinger cycloaddition for synthesizing α-vinyl-β-lactams was published in 1991. taylorfrancis.com In many cases, reactions that yield little to no product under traditional thermal conditions can be successfully carried out in a microwave reactor, affording good to excellent yields (60-80%). researchgate.netcem.com For example, the reaction of an α,β-unsaturated acid chloride with a Schiff base under microwave heating for just five minutes can produce β-lactams in 65-70% yield, a significant improvement over the low yields from conductive heating. cem.com

Microwave conditions can also influence the stereochemical outcome of a reaction, sometimes producing a different mixture of isomers than thermal methods. researchgate.net The choice of solvent is also a critical parameter, with solvents having low loss tangent (tanδ) values, such as dichloromethane (B109758) and tetrahydrofuran (B95107), proving highly effective for β-lactam synthesis under microwave irradiation. ichem.md This efficient and rapid methodology represents a significant advancement for the synthesis of this compound and its derivatives. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted β-Lactam Synthesis

ReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Key AdvantageReference
Biginelli Condensation~24 hours, low-moderate yield5 minutes, 60-90% yieldDrastic time reduction, improved yield cem.com
Paal-Knorr Condensation>12 hours30-120 seconds, 75-90% yieldNear-instantaneous reaction, high yield cem.com
Furan Synthesis24 hours (reflux)2 minutesMassive rate acceleration cem.com
Azetidin-2-one Synthesis12-16 hours (reflux)3-4 minutesAvoids long reaction times and extreme temperatures tandfonline.comderpharmachemica.com

Solvent-Free and Environmentally Benign Methodologies

The push towards sustainable chemistry has spurred the development of solvent-free and other environmentally benign synthetic protocols. derpharmachemica.com These methods reduce pollution by eliminating or replacing hazardous organic solvents, which are a major source of chemical waste. tandfonline.com

Solvent-free reactions can be conducted using mechanochemistry, where mechanical force (e.g., grinding or ball-milling) is used to initiate a reaction between solid reactants. mdpi.com A mechanochemical Reformatsky reaction between an imine and an ethyl bromoacetate (B1195939) using zinc has been shown to produce an azetidin-2-one, demonstrating the feasibility of this solventless approach for β-lactam synthesis. mdpi.com

Other green strategies involve using water as a solvent or employing alternative energy sources like sonication (ultrasound). The synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide has been achieved by sonication or simply stirring with molecular sieves, circumventing the need for Dean-Stark apparatuses and long reflux times associated with conventional methods. tandfonline.com Furthermore, electrochemical synthesis is emerging as a powerful green tool, capable of generating reactive species in situ without the need for aggressive chemical reagents. rsc.org The combination of these eco-friendly techniques—catalysis, microwave heating, and solvent-free conditions—provides a powerful toolkit for the sustainable synthesis of this compound.

Reactivity and Chemical Transformations of 4 Ethenylazetidin 2 One

Ring-Opening Reactions

The inherent strain of the azetidinone ring (approx. 27 kcal/mol) is a primary driving force for ring-opening reactions. clockss.org This process can be initiated by various reagents, including nucleophiles and acids, leading to a diverse array of acyclic products.

Nucleophilic attack on the carbonyl carbon of the β-lactam is a common mode of reactivity. The reaction involves the cleavage of the amide bond, which is facilitated by the ring strain.

Palladium-Catalyzed Ring Opening: Transition metals, particularly palladium, can catalyze the ring-opening of azetidinones. While direct palladium-catalyzed ring-opening of the parent 4-ethenylazetidin-2-one is not extensively documented, related transformations on substituted β-lactams illustrate the principle. For instance, palladium catalysts are used in the ring-opening coupling of N-substituted β-lactams with other molecules. nih.govmdpi.com The mechanism often involves oxidative addition of the palladium(0) catalyst to the N-C(O) bond or the C-N bond of the azetidinone, forming a metallacyclic intermediate which can then undergo further reactions. mdpi.com In some cases, these reactions can be part of a domino sequence, leading to complex heterocyclic structures. mdpi.com

Hydride Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functional group within the β-lactam ring. masterorganicchemistry.comlibretexts.org Unlike the reduction of less strained amides, the reaction with azetidin-2-ones often leads to ring cleavage. The hydride ion (H⁻) attacks the carbonyl carbon, and subsequent cleavage of the C-N bond results in the formation of an amino alcohol. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides or lactams under standard conditions. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Ring-Opening Reagents and Products

Reagent Class Specific Reagent General Product Type Reference
Complex Metal Hydrides Lithium Aluminum Hydride (LiAlH₄) Amino alcohols masterorganicchemistry.comlibretexts.org
Organometallic Catalysts Palladium(0) complexes Varies (Coupling products) nih.govmdpi.com
Strong Bases Lithium Hexamethyldisilazide (LiHMDS) Coupled products (e.g., with baccatins) nih.gov

Acid-Catalyzed Ring Opening

Under acidic conditions, the azetidinone ring can be opened. The reaction is initiated by the protonation of the carbonyl oxygen or the ring nitrogen, which activates the ring towards nucleophilic attack. libretexts.orgechemi.com This is analogous to the well-studied acid-catalyzed ring-opening of epoxides. libretexts.orgkhanacademy.org The protonated β-lactam is susceptible to attack by even weak nucleophiles.

Lewis acids can also mediate the highly regioselective ring-opening of N-substituted azetidines. iitk.ac.in For unsymmetrical azetidinones like this compound, the regioselectivity of the nucleophilic attack (at the C2 carbonyl carbon vs. the C4 carbon) is a key consideration. In reactions analogous to epoxide opening, if the mechanism has significant Sₙ1 character, the attack may favor the more substituted carbon (C4) due to the stabilization of a partial positive charge. libretexts.orglibretexts.org Conversely, an Sₙ2-like mechanism would favor attack at the less sterically hindered position. libretexts.org

The mechanism of ring-opening significantly influences the stereochemistry of the resulting product. lumenlearning.com

Sₙ2-Type Reactions: Many nucleophilic and acid-catalyzed ring-opening reactions of azetidines and related strained heterocycles proceed via an Sₙ2-type mechanism. clockss.orgiitk.ac.in This involves a backside attack by the nucleophile relative to the leaving group. libretexts.org If the reaction occurs at a chiral center, this mechanism leads to an inversion of the stereochemical configuration. lumenlearning.comlibretexts.org For example, the ring-opening of a chiral azetidinone at the C4 position by a nucleophile would result in the inversion of the stereochemistry at that carbon.

Sₙ1-Type Reactions: In some acid-catalyzed scenarios, particularly when a tertiary carbon is involved or a stable carbocation can be formed, the mechanism may have more Sₙ1 character. libretexts.org This involves the formation of a carbocation intermediate, which is planar. youtube.com Subsequent attack by a nucleophile can occur from either face, leading to a mixture of stereoisomers (racemization). lumenlearning.comyoutube.com

ANRORC Mechanism: For certain heterocyclic systems, a mechanism known as Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur. wikipedia.org This pathway involves the initial addition of a nucleophile to the ring, followed by cleavage of a ring bond to form an open-chain intermediate, and subsequent cyclization to form a new ring system. wikipedia.org

The stereochemical outcome is predictable if the mechanism is known. A stereospecific reaction, like a pure Sₙ2 process, will convert a specific stereoisomer of the reactant into a specific stereoisomer of the product. libretexts.org

Functionalization of the Azetidinone Ring

Reactions that preserve the core β-lactam structure are crucial for synthesizing analogues of β-lactam antibiotics and other complex molecules.

The hydrogen atom on the nitrogen of this compound is acidic and can be replaced by a variety of substituents. This functionalization is often a key step in modifying the molecule's properties or preparing it for further transformations. Common N-substituents include protecting groups or functional groups designed for subsequent reactions. For example, N-acylation can be achieved, as seen in the synthesis of 1-(2'-azidobenzoyl)-4-ethenylazetidin-2-one. nih.gov Silyl groups, such as the tert-butyldimethylsilyl (TBDMS) group, are also used as N-protecting groups. These reactions typically involve deprotonating the nitrogen with a suitable base followed by quenching with an electrophile.

The ethenyl (vinyl) group at the C4 position is a versatile handle for introducing new functionality. One important transformation is its stereoselective oxidation.

Stereoselective Dihydroxylation: The double bond of the ethenyl group can be dihydroxylated to form a vicinal diol. This reaction can be performed with high stereoselectivity. For instance, the stereoselective hydroxylation of a related 4-alkenylazetidinone has been achieved using osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO). The use of chiral ligands in conjunction with the oxidizing agent can influence the facial selectivity of the addition, leading to a preponderance of one diastereomer over the other. In a specific example, dihydroxylation of a (Z)-4-alkenylazetidinone with OsO₄ and NMO yielded a mixture of diols in an 80:20 ratio. Such stereoselective functionalizations are critical in the total synthesis of complex natural products. nih.govnih.gov

Table 2: Example of Stereoselective Dihydroxylation of a 4-Alkenylazetidinone Derivative

Reagents Product Diastereomeric Ratio Reference
Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) Diastereomeric diols 80 : 20
OsO₄, Dihydroquinine p-chlorobenzoate, NMO Diastereomeric diols 92 : 8

Formation of Thio-Analogues (e.g., 4-Ethenylazetidin-2-thione via Lawesson's reagent)

The conversion of the carbonyl group in lactams to a thiocarbonyl group is a key transformation for modifying their chemical and biological properties. For this compound, this thionation can be effectively achieved using Lawesson's reagent. organic-chemistry.org Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a well-established thionating agent for a wide range of carbonyl compounds, including ketones, esters, and amides. rsc.orgbeilstein-journals.orgucla.edu

In a typical procedure, this compound is treated with Lawesson's reagent in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom, yielding 4-ethenylazetidin-2-thione. organic-chemistry.org The reaction mechanism proceeds through a four-membered ring intermediate, a thiaoxaphosphetane, which then fragments to form the desired thiocarbonyl and a stable phosphorus-oxygen double bond, driving the reaction forward. ucla.edu

One study reported the successful synthesis of 4-ethenylazetidin-2-thione by dissolving the parent lactam in anhydrous THF and adding Lawesson's reagent. The reaction was stirred at room temperature before being heated to reflux for one hour to ensure completion, affording the crude thio-analogue. organic-chemistry.org

Table 1: Synthesis of 4-Ethenylazetidin-2-thione

Reactant Reagent Solvent Conditions Product
This compound Lawesson's reagent Anhydrous THF 1 hr ambient, then 1 hr reflux 4-Ethenylazetidin-2-thione

Data sourced from a study on the synthesis and reactivity of azetidino-based systems. organic-chemistry.org

Cycloaddition Reactions Involving this compound

The ethenyl (vinyl) group attached to the β-lactam ring makes this compound a candidate for various cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and polycyclic systems. wikipedia.orgnumberanalytics.com

Intramolecular 1,3-Dipolar Cycloadditions (e.g., azide (B81097) to alkene cycloadditions leading to imines, triazolines, or aziridines)

Intramolecular 1,3-dipolar cycloadditions are a valuable method for synthesizing fused heterocyclic systems. In the context of this compound derivatives, an azide group can be tethered to the lactam nitrogen, setting the stage for an intramolecular cycloaddition with the C4-vinyl substituent. organic-chemistry.org This reaction type, often referred to as a Huisgen cycloaddition, involves a 1,3-dipole (the azide) reacting with a dipolarophile (the alkene) to form a five-membered ring. rsc.org

Research has shown that 1-(azidoaryl)-4-alkenyl-azetidin-2-ones undergo intramolecular cycloadditions to yield various products depending on the stability of the initial cycloadduct, a triazoline. organic-chemistry.orgchemrxiv.orgmdpi.com The triazoline can be stable, or it may spontaneously lose nitrogen (N₂) to form either an aziridine (B145994) or an imine. organic-chemistry.org For example, the coupling of 4-alkenyl-2-azetidinones with 2-azidobenzoyl chloride produces substrates primed for such intramolecular cycloadditions. The subsequent reaction can lead to the formation of novel azetidino wikipedia.orgcsic.esbenzodiazepines. organic-chemistry.org

The outcome of these reactions—whether an imine, triazoline, or aziridine is formed—is a result of the decomposition pathway of the intermediate triazoline, which is formed from the initial cycloaddition of the azide onto the alkene. organic-chemistry.org

Table 2: Products of Intramolecular Azide-Alkene Cycloadditions

Reactant Type Reaction Type Intermediate Final Products
1-(Azidoaryl)-4-alkenyl-azetidin-2-one 1,3-Dipolar Cycloaddition Triazoline Imine, Triazoline, or Aziridine

Information derived from studies on intramolecular cycloadditions in heterocyclic synthesis. organic-chemistry.org

Intermolecular Cycloadditions (e.g., Diels-Alder reactions, [2+2] cycloadditions, [4+2] cycloadditions)

The vinyl group of this compound presents it as a potential dienophile for [4+2] cycloadditions, such as the Diels-Alder reaction, or as a partner in [2+2] cycloadditions. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. organic-chemistry.orglibretexts.org For this to occur with this compound, it would act as the 2π-electron component (the dienophile). masterorganicchemistry.com The reactivity in a normal-demand Diels-Alder reaction is typically enhanced when the dienophile possesses electron-withdrawing groups. organic-chemistry.org

A [2+2] cycloaddition involves two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. numberanalytics.comcsic.esnumberanalytics.com These reactions are often induced photochemically. rsc.org The formation of the this compound scaffold itself can be achieved via a [2+2] cycloaddition between a diene and chlorosulfonyl isocyanate. organic-chemistry.org However, examples of intermolecular cycloadditions where this compound itself is a starting reactant are not extensively documented in the surveyed literature. While theoretically possible, its participation in such reactions may be influenced by factors like steric hindrance and the electronic nature of the β-lactam ring.

Stereoselectivity and Regioselectivity in Cycloaddition Processes

Stereoselectivity and regioselectivity are critical aspects of cycloaddition reactions, determining the spatial arrangement and orientation of the resulting cycloadducts.

In the context of the intramolecular 1,3-dipolar cycloadditions of 1-(azidoaryl)-4-alkenyl-azetidin-2-ones, the stereochemistry of the starting azetidinone influences the stereochemical outcome of the fused polycyclic product. The cycloaddition process itself can generate multiple new stereocenters, and the facial selectivity of the azide addition to the alkene is a key determinant of the product's relative stereochemistry. organic-chemistry.org

For intermolecular reactions like the Diels-Alder, regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. mdpi.com Generally, "ortho" and "para" isomers are favored in reactions between unsymmetrical dienes and dienophiles. numberanalytics.com Stereoselectivity in the Diels-Alder reaction is famously governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, a preference often attributed to secondary orbital interactions. organic-chemistry.org While specific data for this compound is scarce, any potential Diels-Alder reaction it undergoes would be expected to follow these general principles of stereochemical and regiochemical control. numberanalytics.commdpi.com

4 Ethenylazetidin 2 One As a Key Synthetic Intermediate and Chiral Building Block

Precursor for Complex Heterocyclic Systems

The unique structure of 4-ethenylazetidin-2-one provides a robust platform for the synthesis of various fused and complex heterocyclic systems. The vinyl group can be readily functionalized or participate in cycloaddition reactions, while the lactam ring can be retained or manipulated to build larger ring systems.

Pyrrolobenzodiazepines (PBDs) and Azetidinobenzodiazepines: this compound is an effective precursor for azetidino-analogues of pyrrolobenzodiazepines (PBDs), a class of compounds known for their potent antitumor and antibiotic activities. mdpi.comnih.govadcreview.com The synthesis involves coupling 4-alkenyl-2-azetidinones with a suitable aromatic partner, such as 2-azidobenzoyl chloride. mdpi.comnih.gov This is followed by an intramolecular 1,3-dipolar cycloaddition between the azide (B81097) and the alkene of the ethenyl group. nih.gov This process can lead to the formation of various complex benzodiazepine (B76468) structures. For instance, the reaction of 1-(2'-azidoaroyl)-4-alkenyl-azetidin-2-ones can yield different products, including aziridino-fused azetidinobenzodiazepines and triazolino-fused azetidinobenzodiazepines, demonstrating the versatility of this pathway. mdpi.comcore.ac.uk The formation of these different products is rationalized by the initial creation of a common triazoline intermediate, which can then undergo different subsequent reactions. mdpi.com

Penem and Carbapenem (B1253116) Compounds: The azetidinone core is the defining feature of β-lactam antibiotics, including penems and carbapenems. globalscitechocean.comnih.gov this compound serves as a key starting material for the synthesis of intermediates for these potent antibiotics. A notable application is in the stereoselective synthesis of a key intermediate for 1β-methyl carbapenems. osti.gov This is achieved through a Rhodium(I)-catalyzed asymmetric hydroformylation of the vinyl group on the azetidinone ring. osti.gov This reaction converts the ethenyl moiety into a chiral aldehyde with high diastereoselectivity, which is a crucial building block for constructing the full carbapenem skeleton. osti.gov

Other Fused Heterocycles: The reactivity of this compound extends to the synthesis of other novel fused heterocyclic systems through intramolecular cycloadditions. It has been successfully converted into bicyclic compounds such as 7-oxo-1,3-diazabicyclo[3.2.0]heptane derivatives. rsc.org This transformation is accomplished by attaching an azido-containing group to the lactam nitrogen, followed by thermolysis to induce an intramolecular cycloaddition with the vinyl group. rsc.org A similar strategy has been used to synthesize homologous bicyclic derivatives from 4-allylazetidin-2-one. rsc.org Furthermore, by reacting the vinyl group to form a vinyl azide, subsequent thermolysis in refluxing benzene (B151609) can yield fused aziridine (B145994) rings, leading to the formation of complex structures like 6,7,7a,7b-tetrahydro-3-methyl-6-oxo-1H-azeto[1,2-a]azirino[2,1-c]pyrazine-4-carboxylates. rsc.org

Table 1: Synthesis of Complex Heterocyclic Systems from this compound
Target Heterocyclic SystemKey Reaction TypeDescriptionReference
Azetidinobenzodiazepines1,3-Dipolar CycloadditionIntramolecular reaction between an azide attached to the lactam nitrogen and the ethenyl group to form fused benzodiazepine structures. mdpi.comnih.gov
Carbapenem IntermediateAsymmetric HydroformylationRhodium(I)-catalyzed reaction that converts the vinyl group into a chiral aldehyde, a key building block for 1β-methyl carbapenems. osti.gov
Diazabicyclo[3.2.0]heptanesIntramolecular CycloadditionThermolysis of a 1-(1-azido-1-benzyloxycarbonylmethyl)-4-vinylazetidin-2-one derivative leads to a fused bicyclic system. rsc.org
Azeto[1,2-a]azirino[2,1-c]pyrazinesIntramolecular CycloadditionThermolysis of a vinyl azide derivative, formed from the ethenyl group, results in a fused aziridine-containing tricyclic structure. rsc.org

Role in Natural Product Synthesis

While the direct total synthesis of numerous natural products starting from this compound is a specialized field, its role is critical in constructing the core skeletons of important natural product families. nih.govresearchgate.net Its utility lies in providing the foundational azetidinone ring, which is central to some of the most significant antibiotics discovered.

The most prominent application is in the synthesis of β-lactam antibiotics. nih.gov For example, the synthesis of carbapenems like (+)-thienamycin, a potent antibiotic discovered in Streptomyces cattleya, relies on versatile azetidinone intermediates. nih.gov The strategies developed using this compound for creating carbapenem precursors are directly applicable to the synthesis of these natural products and their analogues. osti.gov Similarly, the pyrrolobenzodiazepines (PBDs) are a class of natural products with significant antitumor properties, originally isolated from various Streptomyces species. nih.govadcreview.com Synthetic routes that use this compound to build the related azetidinobenzodiazepine core provide access to synthetic analogues of these important natural compounds, allowing for further exploration of their biological activity. mdpi.comnih.gov

Development of Chiral Building Blocks from this compound

A chiral building block is a pre-made enantiomerically pure compound used in the synthesis of more complex chiral molecules. wiley.combuchler-gmbh.com This approach, often called chiral pool synthesis, is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. enamine.net this compound, especially in its enantiopure forms, is an excellent starting point for the development of new, more functionalized chiral building blocks.

The vinyl group serves as a versatile handle for a variety of stereoselective chemical transformations. As previously mentioned, the asymmetric hydroformylation of 4-vinylazetidin-2-one produces a chiral aldehyde. osti.gov This aldehyde is not just an intermediate for one specific target but is itself a valuable chiral building block that can be used in various other synthetic applications where a chiral β-lactam aldehyde is required.

Furthermore, the complex fused heterocyclic systems derived from this compound can also be considered advanced chiral building blocks. For example, the bicyclic diazabicyclo[3.2.0]heptane and tricyclic azeto[1,2-a]azirino[2,1-c]pyrazine systems are enantiopure, rigid scaffolds. rsc.orgrsc.org These can be further elaborated by chemical modifications at various positions to generate a library of complex molecules for drug discovery or other applications. The ability to transform a relatively simple chiral molecule like this compound into a range of more complex, stereochemically rich intermediates underscores its importance as a foundational chiral building block.

Table 2: Development of New Chiral Building Blocks from this compound
Original Building BlockTransformationNew Chiral Building BlockPotential ApplicationReference
This compoundAsymmetric HydroformylationChiral (2-oxoazetidin-4-yl)acetaldehydeIntermediate for 1β-methyl carbapenem antibiotics osti.gov
This compoundIntramolecular Cycloaddition7-Oxo-1,3-diazabicyclo[3.2.0]heptane coreScaffold for novel fused β-lactam analogues rsc.org
This compoundIntramolecular Cycloaddition of vinyl azideAzeto[1,2-a]azirino[2,1-c]pyrazine coreScaffold for complex polycyclic nitrogen heterocycles rsc.org

Strategies for Divergent Synthesis from the Azetidinone Core

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally distinct compounds from a single, common intermediate. numberanalytics.comwikipedia.orgmdpi.com This approach is highly efficient for exploring chemical space and generating libraries of molecules for screening purposes. wikipedia.orgbeilstein-journals.org The this compound core is an excellent platform for divergent synthesis due to its multiple, selectively addressable reactive sites.

A clear example of this is seen in the synthesis of azetidinobenzodiazepines. mdpi.com A common precursor, 1-(2'-azidobenzoyl)-4-alkenyl-azetidin-2-one, is prepared from the azetidinone core. mdpi.comnih.gov Depending on the precise structure and reaction conditions, this single intermediate can diverge to form several different products. It can lead to an aziridino-fused azetidinobenzodiazepine, a triazolino-fused version, or an azetidinobenzodiazepine with a methyl-substituted imine. mdpi.com This divergence stems from the reactivity of a common triazoline cycloadduct that can either lose nitrogen to form an aziridine or undergo rearrangement. mdpi.com

This principle can be expanded: by starting with this compound, a chemist can choose different reaction pathways at the outset to access entirely different classes of heterocycles.

Path A: Functionalization of the nitrogen atom followed by intramolecular cycloaddition leads to fused systems like diazabicyclo[3.2.0]heptanes. rsc.org

Path B: Modification of the vinyl group via hydroformylation leads to intermediates for carbapenems. osti.gov

Path C: Conversion of the lactam carbonyl to a thione, followed by acylation and cycloaddition, provides a route to different sets of azetidinobenzodiazepine analogues. mdpi.com

This ability to leverage a single starting material to access a multitude of complex and distinct molecular architectures highlights the strategic importance of this compound in modern synthetic chemistry. beilstein-journals.org

Advanced Spectroscopic and Computational Analysis in Ethenylazetidinone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for structural confirmation, stereochemical assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-ethenylazetidin-2-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of the β-lactam ring.

In ¹H NMR spectra, the protons on the β-lactam ring are particularly diagnostic. For instance, in derivatives of this compound, the protons at the C3 and C4 positions often appear as distinct sets of doublets. The coupling constant (J-value) between these protons is crucial for determining the stereochemistry of the ring substituents. A smaller coupling constant, typically in the range of 1–3 Hz, is indicative of a trans configuration between the protons, while a larger coupling constant of 5–6 Hz usually signifies a cis relationship. nih.gov For example, the ¹H NMR spectrum of a trans-β-lactam might show a doublet for the H-4 proton at approximately δ 4.69 with a coupling constant (J₃,₄) of 2.52 Hz. nih.gov The presence of a diastereomeric mixture can be confirmed by the appearance of two sets of doublets for H-3 and H-4. nih.gov

The vinyl group protons also give rise to characteristic signals in the ¹H NMR spectrum. These typically appear in the olefinic region (δ 5-6 ppm) and their splitting patterns provide further structural confirmation. The chemical shifts and multiplicities of these protons are influenced by the substituents on the azetidinone ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the β-lactam ring typically resonates at a characteristic downfield chemical shift.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.20d2.4
H-44.83d2.4

Note: This table is a representative example and specific chemical shifts can vary depending on the full molecular structure and solvent used.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its analogs. The most prominent and diagnostic absorption band is that of the β-lactam carbonyl group (C=O).

This carbonyl stretching vibration typically appears at a relatively high frequency, around 1750 cm⁻¹, which is characteristic of a strained four-membered ring system. nih.gov This is a key indicator of the presence of the azetidin-2-one (B1220530) core. Other important absorptions include those for the N-H bond in unsubstituted or N-monosubstituted β-lactams, which appear as a stretching vibration in the range of 3100-3500 cm⁻¹. The C=C stretching vibration of the ethenyl group can also be observed in the region of 1640-1680 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives nih.gov

Functional GroupAbsorption Range (cm⁻¹)Intensity
β-Lactam C=O Stretch~1750Strong
N-H Stretch3100 - 3500Medium, sometimes broad
C=C Stretch (vinyl)1640 - 1680Medium to weak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound derivatives and for gaining insights into their structure through fragmentation patterns. msu.edu Electron ionization (EI) is a common technique used, which often results in the formation of a molecular ion (M⁺) peak, confirming the molecular formula. uni-saarland.de

The fragmentation of these molecules can provide valuable structural information. Common fragmentation pathways include cleavage of the β-lactam ring and loss of substituents. libretexts.org The presence of an odd or even molecular weight can sometimes suggest the number of nitrogen atoms in the molecule, in accordance with the nitrogen rule. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. mdpi.com

Theoretical Chemistry and Computational Modeling of Reactivity and Mechanisms

Theoretical chemistry and computational modeling have become increasingly important in understanding the reactivity and reaction mechanisms of ethenylazetidinone compounds. ru.nl Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure, stability, and reactivity of these molecules. mdpi.com

Computational models can be used to:

Predict the most stable conformations of the molecule.

Calculate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental data.

Model reaction pathways and transition states to understand the mechanisms of reactions involving the ethenylazetidinone core.

Investigate the stereoselectivity of synthetic routes.

These computational approaches provide a deeper understanding of the structure-activity relationships and can guide the design of new synthetic strategies and novel derivatives with desired properties. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. libretexts.orgwikipedia.org This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. anton-paar.com

To obtain a crystal structure, a high-quality single crystal of the compound is required. wikipedia.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. libretexts.org

X-ray crystal structures have been instrumental in confirming the trans or cis stereochemistry of substituents on the β-lactam ring. nih.gov For example, in the crystal structures of some derivatives, the two aryl rings at the N-1 and C-4 positions have been shown to be in a pseudo cis arrangement, while the phenyl ring at C-4 and the alkene group are on opposite sides of the β-lactam ring, confirming a trans configuration. nih.gov This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Q & A

Q. What methodologies assess the long-term stability of this compound-based drug formulations?

  • Methodology : Employ forced degradation studies (e.g., UV light, oxidative stress) followed by LC-MS/MS to identify degradation pathways. Use Arrhenius plots to predict shelf life .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., kinetic rate constants, IC50_{50} values) in the main text. Raw data (e.g., chromatograms, spectral scans) belong in supplementary materials .
  • Contradictions : Highlight conflicting data (e.g., divergent NMR shifts) and propose hypotheses (e.g., solvent polarity effects) for further testing .

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